molecular formula C19H20N2O4S2 B2486118 4-(N,N-dimethylsulfamoyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide CAS No. 2034566-51-1

4-(N,N-dimethylsulfamoyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide

Cat. No.: B2486118
CAS No.: 2034566-51-1
M. Wt: 404.5
InChI Key: JMTVPKGLSBXBNC-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide, also known as DMTB, is a novel compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Crystal Structure and Molecular Interactions

The study of crystal structures of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide, provides insights into the molecular interactions, stabilization mechanisms through hydrogen bonding, and π···π interactions between aromatic rings. These structural analyses are crucial for understanding the physicochemical properties and the reactivity of similar compounds (Sharma et al., 2016).

Therapeutic Applications

Compounds with structural similarities have been synthesized and evaluated for their therapeutic potential. For instance, derivatives of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides have been explored as possible therapeutic agents for Alzheimer's disease due to their enzyme inhibition activity against butyrylcholinesterase. Such studies indicate the potential of structurally related compounds in therapeutic applications, particularly in the treatment of neurodegenerative diseases (Hussain et al., 2016).

Anticonvulsant and Neurotoxicological Properties

Research on analogues such as 4-amino-N-(2-ethylphenyl)benzamide highlights their anticonvulsant properties, with studies demonstrating their efficacy in various anticonvulsant models. These findings underscore the potential of similar compounds in the development of new antiepileptic drugs, contributing to the broader field of neuropharmacology and offering insights into novel therapeutic pathways (Lambert et al., 1995).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-21(2)27(23,24)17-6-3-14(4-7-17)19(22)20-11-9-16-5-8-18(26-16)15-10-12-25-13-15/h3-8,10,12-13H,9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTVPKGLSBXBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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